2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol
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Overview
Description
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a diethylamino group, a nitro group, and a hydroxyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of naphthalene to form 4-nitronaphthalene, which is then subjected to a Mannich reaction with formaldehyde and diethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-one.
Reduction: Formation of 2-((Diethylamino)methyl)-4-aminonaphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-((Diethylamino)methyl)-4-methylphenyl acrylate
- 2-(Diethylamino)ethanethiol
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol is unique due to the presence of both a nitro group and a diethylamino group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
37812-85-4 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-nitronaphthalen-1-ol |
InChI |
InChI=1S/C15H18N2O3/c1-3-16(4-2)10-11-9-14(17(19)20)12-7-5-6-8-13(12)15(11)18/h5-9,18H,3-4,10H2,1-2H3 |
InChI Key |
RVMDQSIRTSDBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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